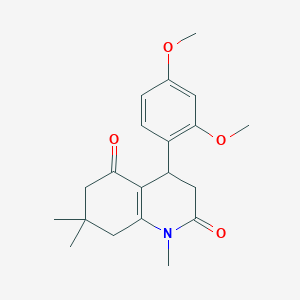![molecular formula C21H20N2O4 B5053160 N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide](/img/structure/B5053160.png)
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been shown to have a variety of biochemical and physiological effects in different experimental models. For example, studies have demonstrated that N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has also been shown to reduce anxiety-like behavior in animal models, as well as improve motor function in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide in lab experiments is its high selectivity for mGluR5. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one limitation of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide is that it can be difficult to administer in vivo due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research involving N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse, as well as the potential therapeutic benefits of targeting this receptor in these conditions. Another area of research is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Huntington's disease, and the potential for N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide to be used as a treatment. Additionally, there is ongoing research into the development of more potent and selective mGluR5 antagonists that may have improved pharmacokinetic properties and therapeutic potential.
Synthesemethoden
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can be synthesized using a multistep process that involves the reaction of 3-methoxyaniline with 1-naphthalenol to form 3-methoxy-N-(1-naphthyl)aniline. This intermediate is then reacted with ethylenediamine and ethyl chloroacetate to yield the final product, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been used in a wide range of scientific research studies to investigate the role of mGluR5 in various physiological and pathological conditions. Some of the key areas of research include addiction, anxiety, depression, Parkinson's disease, and Fragile X syndrome.
Eigenschaften
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-naphthalen-1-yloxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-9-5-8-16(14-17)23-21(25)20(24)22-12-13-27-19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYPVMJZDFRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5053093.png)
![2-chloro-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5053094.png)
![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5053097.png)

![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5053117.png)
![methyl 6-methyl-2-[(3-methyl-2-butenoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5053128.png)
![N-ethyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5053132.png)

![N-(2-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5053137.png)
![methyl N-(5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)glycinate](/img/structure/B5053145.png)


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[3-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5053179.png)